4-Methyloctadecane
CAS No.: 10544-95-3
Cat. No.: VC17405716
Molecular Formula: C19H40
Molecular Weight: 268.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10544-95-3 |
|---|---|
| Molecular Formula | C19H40 |
| Molecular Weight | 268.5 g/mol |
| IUPAC Name | 4-methyloctadecane |
| Standard InChI | InChI=1S/C19H40/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h19H,4-18H2,1-3H3 |
| Standard InChI Key | GEGZZJBPFKEDHM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCC(C)CCC |
Introduction
Structural and Physical Properties of 4-Methyloctadecane
4-Methyloctadecane is a saturated hydrocarbon classified as an alkane, with a molecular weight of 268.52 g/mol . Its structure consists of an 18-carbon backbone (octadecane) featuring a methyl group (-CH) substituent at the fourth carbon position. This branching influences its physical properties, such as density, boiling point, and solubility.
Key Physical Parameters
The compound’s density is reported as 0.783 g/cm³ at standard conditions, significantly lower than water, which is consistent with its nonpolar hydrocarbon nature . Its boiling point is 325.8°C at 760 mmHg, reflecting the high molecular weight and van der Waals interactions typical of long-chain alkanes . Additional properties include a vapor pressure of 0.000428 mmHg at 25°C and a refractive index of 1.438 . These values underscore its stability and low volatility under ambient conditions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.52 g/mol | |
| Density | 0.783 g/cm³ | |
| Boiling Point | 325.8°C at 760 mmHg | |
| Vapor Pressure | 0.000428 mmHg at 25°C | |
| Refractive Index | 1.438 |
Synthesis and Chemical Reactivity
The synthesis of 4-methyloctadecane has been explored through multiple organic chemistry methodologies. Early work by Sørensen and Sørensen in the late 1940s laid the groundwork for its preparation via alkylation reactions, where methyl groups are introduced to hydrocarbon backbones . A more recent protocol by Wang and Zhang (2008) optimized this process using catalytic methods to enhance yield and selectivity .
Key Synthetic Pathways
-
Alkylation of Shorter-Chain Alkanes:
The addition of methyl groups to octadecane precursors under acidic or basic conditions, often employing catalysts such as aluminum chloride (AlCl) or zeolites . -
Decarboxylation of Fatty Acid Derivatives:
Reduction of carboxylic acids or esters derived from natural sources, though this method is less commonly reported for branched alkanes .
The compound’s chemical inertness, typical of alkanes, limits its reactivity to radical reactions (e.g., halogenation under UV light) or combustion. Its stability makes it suitable for applications requiring nonreactive materials.
Industrial and Research Applications
While direct applications of 4-methyloctadecane are sparsely documented, its structural analogs and derivatives are utilized in diverse fields. For example, the related compound (Z)-7,8-epoxy-2-methyloctadecane (disparlure) is employed as a pheromone in pest control, demonstrating the potential utility of methyl-branched alkanes in agrochemicals .
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